N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide
Description
N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide is an oxamide derivative characterized by a 2-methylphenyl group and a 4-phenylmethoxyphenyl group linked via an oxamide bridge. The (E)-configuration of the methylideneamino group ensures a planar geometry, critical for molecular interactions .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-7-5-6-10-21(17)25-22(27)23(28)26-24-15-18-11-13-20(14-12-18)29-16-19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
OJGAJUMEFJMNRM-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide typically involves a multi-step process. One common method includes the condensation of 2-methylphenylamine with 4-phenylmethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Oxamide vs. Benzamide Derivatives
- Target Compound : Contains two amide groups (oxamide), enhancing hydrogen-bonding capacity and rigidity .
Thiazolidinone and Thiophene Modifications
- N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide: Incorporates a thiazolidinone ring with a sulfanylidene group, introducing sulfur-based reactivity and conformational constraints .
- N-(4-methylphenyl)-N′-[(E)-thiophen-2-ylmethylideneamino]oxamide: Replaces phenylmethoxy with a thiophene ring, altering electronic properties and π-π stacking interactions .
Substituent Effects
Aromatic Substitutions
- Target Compound : The 4-phenylmethoxyphenyl group provides steric bulk and lipophilicity, favoring hydrophobic interactions. The 2-methylphenyl group minimizes steric hindrance compared to bulkier substituents .
- N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide: Multiple methoxy groups increase polarity and solubility but may reduce membrane permeability .
Functional Group Impact
- Hydroxyl Groups : Present in N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide , these improve aqueous solubility but increase susceptibility to metabolic degradation .
- Methyl vs. Methoxy : Methyl groups (as in the target compound) enhance metabolic stability, whereas methoxy groups improve solubility .
Data Table: Key Comparative Features
Physicochemical Properties
- Solubility: Methoxy-rich derivatives (e.g., N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide) exhibit higher aqueous solubility, whereas methyl or phenylmethoxy groups favor lipid bilayer penetration .
- Metabolic Stability : Methyl groups in the target compound reduce oxidative metabolism compared to hydroxylated analogs .
Biological Activity
N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including mechanisms of action, research findings, and case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C24H22N4O2
- Molecular Weight : 430.46 g/mol
Structural Features
The compound features:
- An oxamide functional group, which is known for its ability to form hydrogen bonds and interact with biological macromolecules.
- A methoxyphenyl moiety that may influence lipophilicity and receptor binding.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in breast cancer and leukemia models.
- Antimicrobial Properties : Research has suggested that the compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine levels in cellular models.
Case Studies
A few notable case studies include:
- Case Study 1 : In a study published in a peer-reviewed journal, researchers treated human breast cancer cells with varying concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The study reported minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications in treating infections caused by resistant strains.
Data Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in breast cancer cells | Study 1 |
| Antimicrobial | Inhibition of Staphylococcus aureus | Study 2 |
| Anti-inflammatory | Reduction of cytokines in vitro | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
